3-Methylquinolin-6-amine
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Overview
Description
3-Methylquinolin-6-amine is a nitrogen-containing heterocyclic compound with the molecular formula C10H10N2. It is a derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. Quinoline derivatives, including this compound, are known for their diverse biological activities and are widely used in medicinal chemistry, materials science, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylquinolin-6-amine can be achieved through various methods. One common approach involves the Combes/Conrad–Limpach reaction, which is the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde, followed by cyclodehydration in the presence of a strong acid . Another method involves the Friedländer synthesis, where an aromatic aldehyde reacts with an amine and a ketone under acidic or basic conditions to form the quinoline derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions: 3-Methylquinolin-6-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed:
- Quinoline N-oxides (oxidation).
- Tetrahydroquinoline derivatives (reduction).
- Substituted quinoline derivatives (substitution).
Scientific Research Applications
3-Methylquinolin-6-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylquinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to bacterial cell death . Additionally, the compound may interact with receptor tyrosine kinases, influencing cell signaling pathways involved in cancer progression .
Comparison with Similar Compounds
- Quinoline
- 6-Methylquinoline
- 3-Aminoquinoline
- 2-Methylquinoline
Comparison: 3-Methylquinolin-6-amine is unique due to the presence of both a methyl group at the 3-position and an amine group at the 6-position. This specific substitution pattern imparts distinct chemical and biological properties compared to other quinoline derivatives. For example, 3-Aminoquinoline lacks the methyl group, which can influence its reactivity and biological activity .
Properties
Molecular Formula |
C10H10N2 |
---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-methylquinolin-6-amine |
InChI |
InChI=1S/C10H10N2/c1-7-4-8-5-9(11)2-3-10(8)12-6-7/h2-6H,11H2,1H3 |
InChI Key |
KDMDHVNMEBWCJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=CC(=C2)N)N=C1 |
Origin of Product |
United States |
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